“3-(3-Fluorophenyl)propionic acid” is a chemical compound with the molecular formula C9H9FO2 . It is a white to cream or pale yellow crystalline powder with a melting point of 39.0-48.0°C . This compound is used in various applications and techniques such as Real-Time PCR, Oligos, Primers, Probes and Genes Cloning, Protein Biology, Cell Culture and Transfection, Cell and Gene Therapy, Cell Analysis, Mass Spectrometry, Chromatography, Spectroscopy, Elemental and Isotope Analysis .
This technique is used in molecular biology to monitor the amplification of a targeted DNA molecule during the PCR (Polymerase Chain Reaction). “3-(3-Fluorophenyl)propionic acid” could potentially be used in the preparation of the PCR mix or as a component of the DNA synthesis .
These techniques involve the synthesis and use of short DNA or RNA molecules (oligonucleotides) for a variety of applications, including DNA sequencing, gene cloning, and the study of protein function and interactions. “3-(3-Fluorophenyl)propionic acid” could potentially be used in the synthesis of these oligonucleotides .
This field involves the study of the structure, function, and interactions of proteins. “3-(3-Fluorophenyl)propionic acid” could potentially be used in the study of protein structure and function, possibly as a reagent in protein purification or characterization .
These techniques are used in cellular biology to grow cells under controlled conditions and introduce foreign DNA into them. “3-(3-Fluorophenyl)propionic acid” could potentially be used in the media for cell culture or as a component of the transfection reagent .
This field involves the use of cells and genes to treat diseases. “3-(3-Fluorophenyl)propionic acid” could potentially be used in the development of new therapies, possibly as a component of the therapeutic agent .
This analytical technique is used to identify the amount and type of chemicals present in a sample. “3-(3-Fluorophenyl)propionic acid” could potentially be used as a standard or internal control in mass spectrometry analyses .
This compound could potentially be used as a fluorination reagent . Fluorination is a chemical reaction that involves the introduction of fluorine to a compound. Fluorinated compounds are often used in the pharmaceutical and chemical industries due to their unique properties.
“3-(3-Fluorophenyl)propionic acid” could potentially be used as a building block in the synthesis of fluorinated compounds . Fluorinated compounds have applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
This compound could potentially be used in the synthesis of 2-oxopiperazine guanidine analog . Guanidine analogs have applications in various fields, including medicinal chemistry and drug discovery.
3-(3-Fluorophenyl)propionic acid is an aromatic carboxylic acid characterized by the presence of a fluorine atom on the phenyl ring. Its molecular formula is C₉H₉F O₂, and it has a molecular weight of approximately 168.16 g/mol. The compound features a propionic acid group attached to a three-positioned fluorophenyl substituent, which influences its chemical and biological properties. It is primarily used in various chemical syntheses and research applications due to its unique structure and reactivity.
For instance, a typical reaction pathway involves the hydrolysis of esters derived from 3-(3-Fluorophenyl)propionic acid under basic conditions, yielding the acid itself .
3-(3-Fluorophenyl)propionic acid exhibits notable biological activities. It has been classified as harmful if swallowed and can cause skin irritation . Its derivatives have been studied for potential applications in pharmacology, particularly in the development of anti-inflammatory and analgesic agents. The compound's structural similarity to other non-steroidal anti-inflammatory drugs suggests it may interact with similar biological pathways.
Several synthetic routes have been developed for the preparation of 3-(3-Fluorophenyl)propionic acid:
3-(3-Fluorophenyl)propionic acid finds applications in various fields:
Research on interaction studies involving 3-(3-Fluorophenyl)propionic acid primarily focuses on its binding affinity with biological targets. Studies suggest that compounds with similar structures may exhibit competitive inhibition against cyclooxygenase enzymes, which are crucial in inflammatory processes. This interaction profile highlights its potential as a lead compound for developing new anti-inflammatory drugs.
Several compounds share structural similarities with 3-(3-Fluorophenyl)propionic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Amino-3-(3-fluorophenyl)propanoic acid | C₉H₁₀F N O₂ | Contains an amino group, enhancing biological activity |
2-(3-Fluorophenyl)acetic acid | C₈H₇F O₂ | Lacks the propionic chain, affecting its reactivity |
4-(3-Fluorophenyl)butanoic acid | C₁₀H₁₁F O₂ | Longer carbon chain, potentially altering pharmacokinetics |
The unique positioning of the fluorine atom on the phenyl ring gives 3-(3-Fluorophenyl)propionic acid distinct electronic properties compared to its analogs. This feature can enhance lipophilicity and influence binding interactions with biological targets, making it a valuable compound in medicinal chemistry.
Corrosive;Irritant